molecular formula C14H11BrFNO2 B5744433 2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide

2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B5744433
M. Wt: 324.14 g/mol
InChI Key: XWBJULLSQGLSEI-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that features both bromine and fluorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(4-bromophenoxy)acetic acid with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The aromatic rings can undergo oxidation or reduction under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include reduced aromatic rings or amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials science: It may be used in the development of new materials with specific properties.

    Biological studies: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-fluorophenyl)acetamide
  • 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(4-bromophenoxy)-N-(4-methylphenyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBJULLSQGLSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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